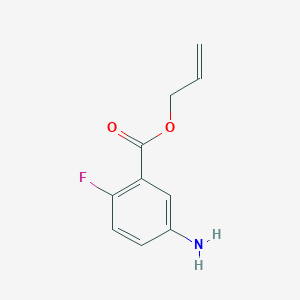

Allyl 5-amino-2-fluorobenzoate

Description

Allyl 5-amino-2-fluorobenzoate is an ester derivative of benzoic acid featuring an allyl ester group, an amino substituent at the 5-position, and a fluorine atom at the 2-position of the aromatic ring. This compound combines electron-withdrawing (fluorine) and electron-donating (amino) groups, which likely influence its electronic properties, solubility, and reactivity. For instance, compounds with allyl groups often exhibit enhanced potency in antimicrobial and antimalarial applications compared to their alkyl counterparts .

The synthesis of similar derivatives (e.g., 5-amino-2-hydroxybenzoic acid analogs) involves condensation reactions between substituted benzaldehydes and amino-benzoic acids under reflux conditions .

Properties

CAS No. |

153774-34-6 |

|---|---|

Molecular Formula |

C10H10FNO2 |

Molecular Weight |

195.19 g/mol |

IUPAC Name |

prop-2-enyl 5-amino-2-fluorobenzoate |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h2-4,6H,1,5,12H2 |

InChI Key |

KJUWTRBIALZZTB-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)N)F |

Canonical SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)N)F |

Synonyms |

Benzoic acid, 5-amino-2-fluoro-, 2-propenyl ester (9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

The allyl ester group undergoes hydrolysis under acidic or basic conditions to regenerate 2-fluoro-5-aminobenzoic acid and allyl alcohol. The reaction mechanism and outcomes vary with conditions:

| Condition | Mechanism | Products | Yield |

|---|---|---|---|

| Acidic (e.g., HCl) | Protonation of carbonyl oxygen, nucleophilic attack by water | 2-Fluoro-5-aminobenzoic acid + allyl alcohol | Moderate (60–70%) |

| Basic (e.g., NaOH) | Nucleophilic hydroxide attack on carbonyl carbon | Sodium salt of 2-fluoro-5-aminobenzoate + allyl alcohol | High (80–90%) |

The reaction is reversible under acidic conditions but irreversible in basic media due to salt formation.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at the 2-position activates the benzene ring for nucleophilic substitution. The amino group at the 5-position acts as a meta-directing group, influencing regioselectivity:

-

Fluorine Replacement : Reacts with strong nucleophiles (e.g., NH₃, amines) at elevated temperatures (80–120 °C) to yield 5-amino-substituted derivatives.

-

Directing Effects : Substitution occurs preferentially at the 4-position (relative to fluorine) due to the amino group’s resonance effects .

Example Reaction :

Allylic Reactions

The allyl group participates in characteristic allylic transformations:

Oxidation

Controlled oxidation with MnO₂ or CrO₃ yields α,β-unsaturated ketones or epoxides, depending on the oxidant .

Substitution

The allylic position undergoes S<sub>N</sub>2 or S<sub>N</sub>1-type reactions:

-

S<sub>N</sub>2 : Reacts with nucleophiles (e.g., KI) 30× faster than benzyl chloride due to transition-state stabilization by π-conjugation .

-

Rh-Catalyzed Fluorination : In the presence of Rh catalysts, allylic fluorination proceeds via a carbocation intermediate, enabling dynamic kinetic resolution .

Mechanistic Insight :

Computational studies show allylic groups stabilize S<sub>N</sub>2 transition states by delocalizing negative charge through π-systems, enhancing reactivity .

Amino Group Reactivity

The primary amine undergoes typical reactions:

The amino group’s electron-donating nature also enhances electrophilic substitution at the 4-position .

Photochemical and Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the allyl group participates in:

-

Cycloadditions : Forms six-membered rings via [4+2] Diels-Alder reactions with dienophiles .

-

H Abstraction : Generates allylic radicals, which dimerize or react with oxygen to form peroxides .

Radical Stability : Allylic radicals are stabilized by resonance, favoring chain propagation in polymerization .

Biological Interactions

While not a direct chemical reaction, the compound’s hydrophobic interactions with biological targets (e.g., androgen receptors) are influenced by:

Comparison with Similar Compounds

Table 1: Structural Comparison of Allyl Benzoate Derivatives

*Biological activity inferred from structural analogs.

Key Observations:

Antimicrobial Activity

- Allyl vs. Propyl Derivatives: Allyl-substituted compounds (e.g., thymol derivatives) demonstrate superior antimicrobial activity against biofilms and planktonic cells compared to propyl analogs. For example, thymol (IC₅₀ = 12 µM) outperformed eugenol (IC₅₀ = 25 µM) due to the absence of a methoxy group, which may sterically hinder target interactions .

- Role of Allyl Group: The allyl moiety enhances membrane permeability and reactivity, as seen in organosulfur compounds like allyl disulfide, which exhibit strong binding to viral proteins (e.g., SARS-CoV-2 ACE2) .

Antimalarial Activity

- Quinolone Derivatives: In 4-(1H)-quinolones, the allyl group at position 1 (compound 18e) reduced IC₅₀ values by 10-fold compared to propargyl (18d: IC₅₀ = 1.25 µM) and n-propyl (18f: IC₅₀ = 0.62 µM) groups, highlighting its role in improving potency .

Q & A

Q. What are the established synthetic routes for preparing Allyl 5-amino-2-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 5-amino-2-fluorobenzoic acid with allyl alcohol under acid catalysis. Optimization can employ factorial design to evaluate variables like catalyst type (e.g., H₂SO₄ vs. p-toluenesulfonic acid), temperature (60–120°C), and reaction time (4–24 hours) . For example, a 2³ factorial design could identify interactions between variables, with GC-MS monitoring intermediate purity. Evidence from analogous fluorobenzoate derivatives highlights the use of reflux conditions with anhydrous solvents (e.g., toluene) to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms ester formation (e.g., allyl group protons at δ 4.8–5.3 ppm, aromatic protons at δ 6.5–7.5 ppm) and distinguishes amino vs. fluoro substituents via coupling patterns .

- FT-IR : Key peaks include C=O ester stretch (~1740 cm⁻¹), NH₂ bending (~1600 cm⁻¹), and C-F stretch (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]⁺) and fragmentation pathways (e.g., allyl group loss) .

Q. How can the reactivity of the allyl ester group be leveraged in downstream functionalization?

- Methodological Answer : The allyl group undergoes Claisen rearrangement under thermal conditions (150–200°C) to form γ,δ-unsaturated carbonyl intermediates. Alternatively, palladium-catalyzed deallylation (e.g., using Pd(PPh₃)₄ and morpholine) enables selective ester cleavage without affecting the amino or fluoro groups . Kinetic studies via HPLC can track reaction progress and competing side reactions (e.g., hydrolysis) .

Advanced Research Questions

Q. What computational approaches are effective for predicting the stability and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model electronic effects, such as fluorine’s electron-withdrawing impact on the aromatic ring and NH₂ group basicity. Solvent models (e.g., PCM for toluene) predict solubility and stability . Molecular dynamics simulations assess conformational flexibility of the allyl group under thermal stress .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Accelerated stability studies involve:

- pH Variation : Buffer solutions (pH 2–12) incubated at 25°C/40°C, with HPLC monitoring degradation products (e.g., free benzoic acid).

- Thermal Stress : TGA/DSC identifies decomposition thresholds (>200°C typically). Hydrolysis rates follow Arrhenius kinetics, with activation energy calculated from Arrhenius plots .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst impurities). Systematic approaches include:

- Design of Experiments (DoE) : Taguchi methods isolate critical factors (e.g., solvent purity >98% reduces ester hydrolysis) .

- Advanced Analytics : LC-MS/MS identifies low-abundance byproducts (e.g., dimerization via NH₂ group coupling) .

- Theoretical Alignment : Cross-referencing experimental data with computational predictions (e.g., reaction pathway feasibility via DFT) .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Methodological Answer :

- Process Simulation : Software like Aspen Plus models heat transfer and mixing efficiency in batch reactors, preventing hotspots that degrade the allyl group .

- Membrane Separation : Nanofiltration isolates the ester from unreacted acid, reducing purification steps .

- Safety Protocols : Hazard analysis (e.g., HAZOP) addresses allyl alcohol’s flammability and NH₂ group reactivity .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

- In Silico Screening : Molecular docking predicts interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) .

- In Vitro Assays : Cell viability studies (MTT assay) and bacterial inhibition tests (MIC determination) validate preliminary activity. Dose-response curves (log[concentration] vs. effect) quantify efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.